ブレポチニブ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

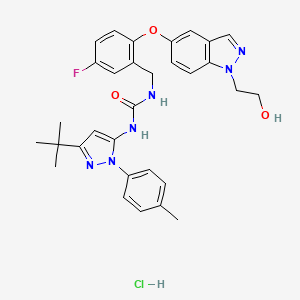

PF-06700841は、チロシンキナーゼ2およびヤヌスキナーゼ1の経口選択的二重阻害剤です。 インターフェロン、インターロイキン-6、インターロイキン-12、インターロイキン-21、インターロイキン-22、およびインターロイキン-23を含む複数のサイトカインのシグナル伝達を標的としています 。 この化合物は、尋常性乾癬や乾癬性関節炎などのさまざまな炎症性および自己免疫疾患の治療に有望な結果を示しています .

科学的研究の応用

PF-06700841 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of tyrosine kinase 2 and Janus kinase 1 signaling pathways.

Biology: Investigated for its effects on cytokine signaling and immune cell function.

Medicine: Evaluated in clinical trials for the treatment of inflammatory and autoimmune diseases, such as plaque psoriasis and psoriatic arthritis

作用機序

PF-06700841は、チロシンキナーゼ2とヤヌスキナーゼ1を選択的に阻害することによってその効果を発揮します。これらのキナーゼは、免疫応答と炎症において重要な役割を果たす複数のサイトカインのシグナル伝達経路に関与しています。 これらのキナーゼを阻害することにより、PF-06700841は、炎症と免疫細胞の活性化を抑制する、炎症促進性サイトカインの活性を低下させます .

類似化合物の比較

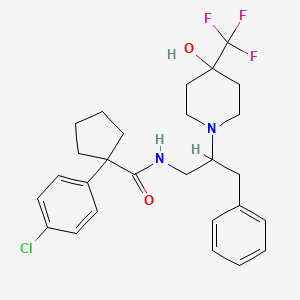

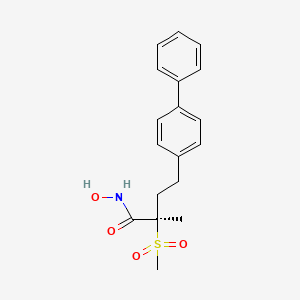

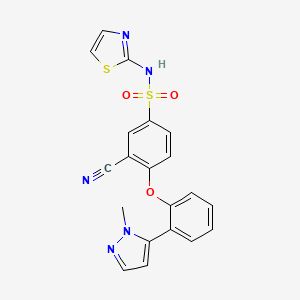

PF-06700841は、チロシンキナーゼ2とヤヌスキナーゼ1の二重阻害という点でユニークです。類似の化合物には以下が含まれます。

BMS-986165: 乾癬の臨床試験で試験されている選択的チロシンキナーゼ2阻害剤.

PF-06826647: 中等度から重度の乾癬の治療について研究中の別の選択的チロシンキナーゼ2阻害剤.

PF-06700841は、その二重阻害メカニズムによって際立っており、ヤヌスキナーゼ2阻害に関連する副作用のリスクを管理しながら、追加的な有効性を提供する可能性があります .

生化学分析

Biochemical Properties

Brepocitinib plays a crucial role in biochemical reactions by inhibiting the activity of TYK2 and JAK1 enzymes. These enzymes are part of the Janus kinase (JAK) family, which is involved in the signaling pathways of various cytokines. Brepocitinib inhibits TYK2 with an IC50 of 23 nM and JAK1 with an IC50 of 17 nM . Additionally, it inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively . By inhibiting these enzymes, Brepocitinib disrupts the signaling pathways mediated by cytokines such as interleukin-12 (IL-12) and interleukin-23 (IL-23), which are crucial for the inflammatory response .

Cellular Effects

Brepocitinib exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Brepocitinib inhibits the signaling of cytokines that utilize the TYK2 and JAK1 pathways, such as IL-12 and IL-23 . This inhibition leads to a reduction in the inflammatory response, which is beneficial in treating autoimmune diseases. Additionally, Brepocitinib has been shown to affect the activity of immune cells, such as T cells and B cells, by altering their proliferation and cytokine production .

Molecular Mechanism

The molecular mechanism of Brepocitinib involves its binding to the catalytic domains of TYK2 and JAK1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins . By blocking the activation of STAT proteins, Brepocitinib disrupts the transcription of genes involved in the inflammatory response, leading to a reduction in inflammation and immune activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brepocitinib have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term studies have shown that Brepocitinib maintains its inhibitory effects on TYK2 and JAK1 over extended periods, leading to prolonged suppression of the inflammatory response . Additionally, the compound has shown minimal degradation, ensuring its efficacy over time .

Dosage Effects in Animal Models

The effects of Brepocitinib vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent efficacy, with higher doses leading to greater inhibition of TYK2 and JAK1 activity . At high doses, Brepocitinib may also cause toxic or adverse effects, such as immunosuppression and increased susceptibility to infections . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Brepocitinib is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of Brepocitinib, leading to its excretion . Additionally, Brepocitinib has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacokinetic properties .

Transport and Distribution

Brepocitinib is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Brepocitinib accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on TYK2 and JAK1 . The distribution of Brepocitinib within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of Brepocitinib plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, TYK2 and JAK1 . Additionally, Brepocitinib may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . These modifications may also affect the targeting signals that direct Brepocitinib to specific cellular compartments .

準備方法

PF-06700841の合成経路と反応条件は、所有権があり、詳細な情報が公表されていません。 この化合物は、ピペラジニルピリミジン構造の形成を含む一連の化学反応によって合成されることが知られています 。 工業生産方法は、化学合成、精製、製剤など、標準的な医薬品製造プロセスを含みます .

化学反応の分析

PF-06700841は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながることがあります。

還元: 還元反応は、化合物の官能基を修飾することができ、その生物学的活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

PF-06700841には、いくつかの科学研究への応用があります。

化学: チロシンキナーゼ2およびヤヌスキナーゼ1シグナル伝達経路の阻害を研究するためのツール化合物として使用されます。

生物学: サイトカインシグナル伝達と免疫細胞機能への影響について調査されています。

類似化合物との比較

PF-06700841 is unique in its dual inhibition of tyrosine kinase 2 and Janus kinase 1. Similar compounds include:

BMS-986165: A selective tyrosine kinase 2 inhibitor being tested in clinical trials for psoriasis.

PF-06826647: Another selective tyrosine kinase 2 inhibitor under investigation for moderate-to-severe psoriasis.

Brepocitinib: A potent tyrosine kinase 2 and Janus kinase 1 inhibitor evaluated for both oral and topical treatment of psoriasis.

PF-06700841 stands out due to its dual inhibition mechanism, which may provide additional efficacy while managing the risk of adverse effects associated with Janus kinase 2 inhibition .

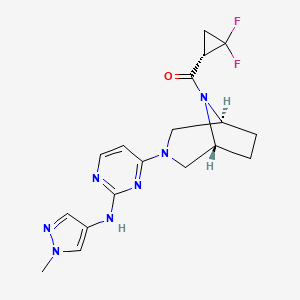

特性

CAS番号 |

1883299-62-4 |

|---|---|

分子式 |

C18H21F2N7O |

分子量 |

389.4 g/mol |

IUPAC名 |

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |

InChI |

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1 |

InChIキー |

BUWBRTXGQRBBHG-RUXDESIVSA-N |

SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

異性体SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |

正規SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Brepocitinib, PF-06700841 free base |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)

![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)